molecular formula C20H14BrClFN3 B11437140 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437140
M. Wt: 430.7 g/mol
InChI Key: LUFSDKQHMUGYHP-UHFFFAOYSA-N
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Description

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of multiple halogen atoms and aromatic rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-bromobenzene, 4-methylphenylamine, and 6-chloroimidazo[1,2-a]pyridine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-fluoro-5-bromobenzene with 6-chloroimidazo[1,2-a]pyridine under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

    Amidation: The intermediate is then subjected to amidation with 4-methylphenylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation or reduction can lead to changes in the functional groups.

Scientific Research Applications

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridine
  • 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ol
  • 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-thiol

Uniqueness

The uniqueness of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine lies in its specific combination of halogen atoms and aromatic rings, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14BrClFN3

Molecular Weight

430.7 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H14BrClFN3/c1-12-2-6-15(7-3-12)24-20-19(16-10-13(21)4-8-17(16)23)25-18-9-5-14(22)11-26(18)20/h2-11,24H,1H3

InChI Key

LUFSDKQHMUGYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=C(C=CC(=C4)Br)F

Origin of Product

United States

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